molecular formula C9H10N2O4 B12838740 3-Methoxy-4-methyl-2-nitrobenzamide

3-Methoxy-4-methyl-2-nitrobenzamide

Cat. No.: B12838740
M. Wt: 210.19 g/mol
InChI Key: FUJBWJWASQEZBA-UHFFFAOYSA-N
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Description

3-Methoxy-4-methyl-2-nitrobenzamide is an organic compound with the molecular formula C8H8N2O4 It is a derivative of benzamide, characterized by the presence of methoxy, methyl, and nitro functional groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-4-methyl-2-nitrobenzamide typically involves the nitration of 3-methoxy-4-methylbenzoic acid followed by the conversion of the resulting nitro compound to the corresponding benzamide. The nitration reaction is usually carried out using a mixture of nitric acid and sulfuric acid under controlled temperature conditions to ensure selective nitration at the desired position on the benzene ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-4-methyl-2-nitrobenzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Common reagents include hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride in hydrochloric acid.

    Substitution: Reagents such as sodium hydroxide or other strong bases can be used to facilitate nucleophilic substitution reactions.

Major Products Formed

    Reduction: The major product formed is 3-methoxy-4-methyl-2-aminobenzamide.

    Substitution: Depending on the nucleophile used, various substituted benzamides can be formed.

Scientific Research Applications

3-Methoxy-4-methyl-2-nitrobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methoxy-4-methyl-2-nitrobenzamide involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, the compound may exert its effects by inhibiting certain enzymes or interacting with cellular receptors. The exact pathways and molecular targets are subjects of ongoing research and may vary based on the specific context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methoxy-4-methyl-2-nitrobenzamide is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research studies.

Properties

Molecular Formula

C9H10N2O4

Molecular Weight

210.19 g/mol

IUPAC Name

3-methoxy-4-methyl-2-nitrobenzamide

InChI

InChI=1S/C9H10N2O4/c1-5-3-4-6(9(10)12)7(11(13)14)8(5)15-2/h3-4H,1-2H3,(H2,10,12)

InChI Key

FUJBWJWASQEZBA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)C(=O)N)[N+](=O)[O-])OC

Origin of Product

United States

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